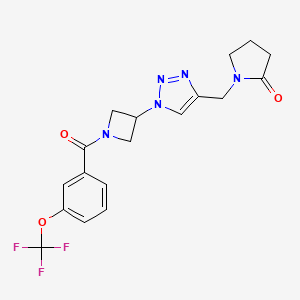
1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" is a synthetic organic compound with applications in various scientific domains, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" typically involves multi-step organic reactions. Each step focuses on building different parts of the molecule, often starting with simpler precursors and employing various chemical transformations such as esterification, cyclization, and coupling reactions under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrially, the production of this compound would likely follow a similar synthetic route but scaled up to batch or continuous processes. The challenge in the industrial setting includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Catalysts and automated reactors are often used to streamline production and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" can participate in various chemical reactions, including:
Oxidation: The compound can undergo oxidation, potentially at the pyridinone or piperidine ring, forming new functional groups.
Reduction: Reduction reactions might target the carbonyl groups or double bonds within the pyran ring.
Substitution: The presence of different functional groups allows for substitution reactions, which can modify the compound's properties.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution reaction.
Major Products Formed: The major products from these reactions will vary widely depending on the conditions and reagents used. Oxidation and reduction can lead to derivatives with hydroxyl, ketone, or aldehyde groups, while substitution can yield a wide range of analogs with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a model for studying reaction mechanisms and new synthetic methodologies. Its structure provides ample opportunity for developing new reactions and catalysts.
Biology: Biologically, "1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" might be used in studying cellular processes due to its potential bioactivity. It can serve as a scaffold for designing new bioactive molecules.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery and development.
Industry: Industrially, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules for various applications.
Mecanismo De Acción
The compound's mechanism of action would depend on its specific application. Generally, it might interact with enzymes or receptors, modulating biological pathways. The pyridine and pyran rings, along with the carbonyl group, provide multiple sites for interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds:
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one" can be compared to other compounds with similar structures, such as:
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2-one"
"1-methyl-3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2-ol"
"3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one"
Uniqueness: What sets "this compound" apart is its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity. Its distinct structure offers possibilities for selective interactions with targets, making it valuable for both synthetic and applied research.
So, what did you think? Was this article helpful?
Propiedades
IUPAC Name |
1-methyl-3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-10-14(11-16(21)24-12)25-13-5-8-20(9-6-13)18(23)15-4-3-7-19(2)17(15)22/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUGJOSCTCRYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate](/img/structure/B2969767.png)
![N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B2969769.png)
![1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine](/img/structure/B2969771.png)
![4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine](/img/structure/B2969772.png)


![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2969776.png)

![1-[1-(Triazol-1-yl)cyclopropyl]ethanamine;dihydrochloride](/img/structure/B2969779.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2969780.png)




